molecular formula C22H25ClO7 B3433122 Ertugliflozin CAS No. 1431329-06-4

Ertugliflozin

カタログ番号: B3433122
CAS番号: 1431329-06-4
分子量: 436.9 g/mol
InChIキー: MCIACXAZCBVDEE-CUUWFGFTSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ertugliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used primarily for the treatment of type 2 diabetes mellitus. It works by blocking the reabsorption of glucose in the kidneys, leading to increased glucose excretion through urine. This helps in lowering blood glucose levels in patients with type 2 diabetes .

科学的研究の応用

Ertugliflozin has a wide range of scientific research applications:

作用機序

Target of Action

Ertugliflozin is a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2) . SGLT2 is primarily located in the proximal convoluted tubules in the kidneys and is responsible for the reabsorption of about 90% of glucose from renal tubules .

Mode of Action

This compound works by blocking the reabsorption of glucose from the glomerulus in the kidneys . By inhibiting SGLT2, this compound prevents glucose reabsorption, leading to the excretion of glucose in the urine . This results in a reduction of blood glucose levels, which is beneficial for managing type 2 diabetes mellitus .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the glucose reabsorption pathway in the kidneys . By inhibiting SGLT2, this compound disrupts this pathway, leading to increased urinary glucose excretion and decreased blood glucose levels . This can help improve glycemic control in patients with type 2 diabetes mellitus .

Result of Action

The primary molecular effect of this compound is the inhibition of SGLT2 , leading to increased urinary glucose excretion . At the cellular level, this results in a decrease in the reabsorption of glucose in the kidneys . Clinically, this compound has been shown to effectively reduce glycated hemoglobin levels and provide extra clinical benefits including body weight and fasting plasma glucose .

Action Environment

Environmental factors such as diet and the presence of other medications can influence the action of this compound. For instance, the administration of this compound with food resulted in no meaningful effect on this compound area under the plasma concentration–time curve (AUC), but decreased peak concentrations (Cmax) by 29% .

Safety and Hazards

Ertugliflozin may increase the risk of lower leg amputation, especially if the patient has had a prior amputation, a foot ulcer, heart disease, circulation problems, or nerve damage . This compound can cause serious infections in the penis or vagina . Contact with dust can cause mechanical irritation or drying of the skin .

将来の方向性

Ertugliflozin is currently used for the treatment of type 2 diabetes . The findings from the VERTIS-CV trial demonstrated that this compound use in patients with type 2 diabetes and atherosclerotic cardiovascular disease is safe . The trial also demonstrated that the use of this compound led to a decrease in the number of hospitalizations for heart failure . This lends further support that this benefit is a class effect of SGLT2 inhibitors .

生化学分析

Biochemical Properties

Ertugliflozin interacts with the SGLT2 protein, which is a key player in glucose reabsorption in the kidneys . By inhibiting SGLT2, this compound reduces reabsorption of filtered glucose from the tubular lumen and lowers the renal threshold for glucose . The main enzyme responsible for the major glucuronidation pathway of this compound is the uridine 5’-diphospho-glucuronosyltransferase (UGT) isozyme UGT1A9 (81%), with a lesser contribution from UGT2B4/2B7 (19%), leading to two pharmacologically inactive glucuronide metabolites .

Cellular Effects

This compound has a significant impact on cellular processes, particularly in cells of the renal proximal tubules where SGLT2 proteins are predominantly located . By inhibiting SGLT2, this compound affects cellular glucose uptake, leading to increased urinary glucose excretion and reduced plasma glucose levels . This can influence cell signaling pathways, gene expression, and cellular metabolism, particularly in cells that are heavily dependent on glucose for energy .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to SGLT2 proteins in the renal proximal tubules . This binding inhibits the reabsorption of glucose from the glomerular filtrate, leading to increased urinary glucose excretion and decreased blood glucose levels . This mechanism does not involve direct enzyme inhibition or activation, but rather the blocking of a transporter protein .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have a rapid onset of action, with peak plasma concentrations occurring at 1 hour (fasted) and 2 hours (fed) post-dose . The terminal phase half-life ranged from 11 to 18 hours and steady-state concentrations were achieved by 6 days after initiating once-daily dosing . Over time, this compound maintains its efficacy in reducing blood glucose levels, indicating its stability and long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, this compound has shown anti-inflammatory effects . The effects of this compound can vary with different dosages, and high doses may lead to adverse effects

Metabolic Pathways

This compound is metabolized mainly by glucuronidation to form two pharmacologically inactive glucuronides . This process is mediated by UGT1A9 and UGT2B7 . About 12% of the drug undergoes CYP-mediated oxidative metabolism . Several metabolites have been found in plasma, feces, and urine .

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through its interaction with SGLT2 proteins . The inhibition of SGLT2 proteins affects the distribution of glucose within cells, particularly in the renal proximal tubules .

Subcellular Localization

This compound primarily localizes to the renal proximal tubules where SGLT2 proteins are predominantly located . The subcellular localization of this compound is largely determined by the distribution of SGLT2 proteins .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Ertugliflozin involves multiple steps, starting from the preparation of key intermediates. One of the synthetic routes includes the reaction of a chlorophenyl derivative with an ethoxybenzyl compound in the presence of a base. This is followed by a series of reactions including hydroxylation and cyclization to form the final product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .

化学反応の分析

Types of Reactions: Ertugliflozin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized and reduced metabolites, which are often studied for their pharmacokinetic properties .

類似化合物との比較

Ertugliflozin stands out due to its high efficacy and safety, making it a valuable option for the treatment of type 2 diabetes mellitus.

特性

IUPAC Name

(1S,2S,3S,4R,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClO7/c1-2-28-16-6-3-13(4-7-16)9-14-10-15(5-8-17(14)23)22-20(27)18(25)19(26)21(11-24,30-22)12-29-22/h3-8,10,18-20,24-27H,2,9,11-12H2,1H3/t18-,19-,20+,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCIACXAZCBVDEE-CUUWFGFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@@]34[C@@H]([C@H]([C@@H]([C@@](O3)(CO4)CO)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40153120
Record name PF-04971729
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40153120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Very slightly soluble
Record name Ertugliflozin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11827
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

As part of a normal process, the glucose from the blood is filtered for excretion and reabsorbed in the glomerulus so less than one percent of this glucose is excreted in the urine. The reabsorption is mediated by the sodium-dependent glucose cotransporter (SGLT), mainly the type 2 which is responsible for 90% of the reabsorbed glucose. Ertugliflozin is a small inhibitor of the SGLT2 and its activity increases glucose excretion, reducing hyperglycemia without the requirement of excessive insulin secretion.
Record name Ertugliflozin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11827
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1210344-57-2, 1431329-06-4, 1210344-83-4
Record name Ertugliflozin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1210344-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ertugliflozin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1210344572
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ertugliflozin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11827
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PF-04971729
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40153120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,6-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-5-C-(hydroxymethyl)-beta-L-idopyranose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ertugliflozin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ertugliflozin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ertugliflozin
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C282481IP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ertugliflozin
Reactant of Route 2
Ertugliflozin
Reactant of Route 3
Ertugliflozin
Reactant of Route 4
Ertugliflozin
Reactant of Route 5
Ertugliflozin
Reactant of Route 6
Ertugliflozin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。